3,3',5,5'-Tetramethoxybiphenyl

Overview

Description

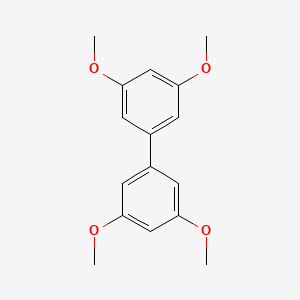

3,3’,5,5’-Tetramethoxybiphenyl: is an organic compound belonging to the biphenyl family. It is characterized by the presence of four methoxy groups attached to the biphenyl structure. This compound is known for its antioxidant properties and has been studied for various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetramethoxybiphenyl can be synthesized through several methods. One common approach involves the enzyme-catalyzed oxidative coupling of 2,6-dimethoxyphenol using laccase from Botryosphaeria rhodina . Another method involves reacting 4,4’-biphenol with paraformaldehyde in a hydrobromic acid acetic acid solution to obtain 3,3’,5’-tetrabromomethyl biphenyl, which is then reacted with sodium methoxide in an organic solvent .

Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetramethoxybiphenyl typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves easily available raw materials, simple reaction steps, and conditions that ensure high product yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3,3’,5,5’-Tetramethoxybiphenyl undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to yield different biphenyl derivatives.

Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Biphenyl-3,3’,5,5’-tetracarboxylic acid.

Reduction: Reduced biphenyl derivatives.

Substitution: Substituted biphenyl compounds with different functional groups.

Scientific Research Applications

Chemistry

- Precursor for Biphenyl Derivatives: TMBP serves as a precursor for synthesizing various biphenyl derivatives, which are important in organic synthesis.

- Antioxidant Properties: It exhibits significant antioxidant activity, making it a potential additive in biodiesel to enhance oxidative stability .

Biology and Medicine

- Anticancer Activity: TMBP has been studied for its anticancer properties. Research indicates that it induces apoptosis in lung cancer cells (NCI-H460) by increasing reactive oxygen species (ROS) production and causing mitochondrial dysfunction . The compound promotes cell cycle arrest in the G2/M phase and has shown low toxicity to non-cancerous cells .

- Anti-leishmanial Effects: TMBP has demonstrated efficacy against Leishmania (L.) amazonensis, inhibiting the proliferation of both promastigote and amastigote forms. It operates by generating ROS and inducing mitochondrial dysfunction . The compound displayed low cytotoxicity toward host cells while being highly selective against the parasite.

Industrial Applications

- Biodiesel Stabilization: In the industrial sector, TMBP is utilized as an antioxidant additive in biodiesel formulations, offering a sustainable alternative to synthetic antioxidants . Its ability to stabilize biodiesel against oxidative degradation enhances fuel longevity.

Case Studies

- Anticancer Study : A study evaluated TMBP's effects on NCI-H460 lung cancer cells. The results indicated that TMBP inhibited cell proliferation with an IC50 value of 154 µM after 24 hours of treatment. It induced morphological changes associated with apoptosis and increased levels of pro-apoptotic markers .

- Anti-leishmanial Study : Another investigation focused on TMBP's efficacy against L. amazonensis. The compound demonstrated an IC50 value ranging from 0.48 to 0.86 µM against promastigotes while showing minimal cytotoxicity to host cells . This study highlighted TMBP's potential as a novel anti-leishmanial agent.

Mechanism of Action

3,3’,5,5’-Tetramethoxybiphenyl exerts its effects through several mechanisms:

Antioxidant Activity: It inhibits oxidative processes by neutralizing free radicals and reactive oxygen species.

Anticancer Activity: The compound induces cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells by increasing reactive oxygen species production and causing mitochondrial depolarization.

Anti-leishmanial Activity: It generates reactive oxygen species and induces mitochondrial dysfunction in Leishmania parasites.

Comparison with Similar Compounds

3,3’,5,5’-Tetramethylbiphenyl: This compound is similar in structure but has methyl groups instead of methoxy groups.

4,4’-Dihydroxy-3,3’,5,5’-tetramethoxybiphenyl: This compound has hydroxyl groups in addition to methoxy groups.

Uniqueness: 3,3’,5,5’-Tetramethoxybiphenyl is unique due to its combination of methoxy groups, which confer distinct antioxidant and biological activities. Its ability to act as an antioxidant and its potential anticancer and anti-leishmanial properties make it a compound of significant interest in various fields of research .

Biological Activity

3,3',5,5'-Tetramethoxybiphenyl (TMBP) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article delves into the biological activity of TMBP, focusing on its anticancer properties, antioxidant capabilities, and effects on leishmaniasis.

- Molecular Formula : C18H18O4

- Molecular Weight : 298.33 g/mol

- Structure : TMBP features a biphenyl core with four methoxy groups that enhance its solubility and reactivity.

TMBP exerts its biological effects through several mechanisms:

-

Antioxidant Activity :

- TMBP scavenges free radicals and inhibits oxidative stress, protecting cells from damage.

- Anticancer Activity :

- Anti-leishmanial Activity :

Anticancer Studies

A significant body of research has focused on TMBP's effects against various cancer cell lines. Notably, studies have shown:

- Cell Line Tested : A549 (non-small cell lung cancer)

- IC50 Value : Approximately 148 μM after 72 hours of treatment .

- Mechanisms Observed :

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| A549 | 148 | Apoptosis induction, ROS increase | |

| NCI-H460 | 154 | Metabolic stress, G2/M arrest |

Anti-leishmanial Studies

TMBP has also been evaluated for its efficacy against Leishmania species:

- Selectivity Index : TMBP was found to be 62.7 times more selective for Leishmania parasites compared to murine macrophages.

- Effectiveness : Demonstrated significant cytotoxicity against both promastigote and amastigote forms .

Case Studies

- Lung Cancer Treatment :

- Leishmaniasis Treatment :

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-17-13-5-11(6-14(9-13)18-2)12-7-15(19-3)10-16(8-12)20-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXAWNABJYBRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562829 | |

| Record name | 3,3',5,5'-Tetramethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108840-33-1 | |

| Record name | 3,3',5,5'-Tetramethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.